molecular formula C18H17N3O3 B2819969 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide CAS No. 897617-35-5

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide

Cat. No.: B2819969
CAS No.: 897617-35-5
M. Wt: 323.352
InChI Key: QLGZDRVCYCTCJC-UHFFFAOYSA-N
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Description

N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with methyl groups at positions 2 and 9, a 4-oxo group, and a 4-methoxybenzamide moiety at position 3. The pyrido-pyrimidine scaffold is structurally analogous to quinolinones, enabling bioisosteric interactions that influence pharmacological properties .

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-5-4-10-21-16(11)19-12(2)15(18(21)23)20-17(22)13-6-8-14(24-3)9-7-13/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGZDRVCYCTCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyrido[1,2-a]pyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of viral replication in infected cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular data, and biological activities:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Findings Reference
N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide (Target) 4-Methoxybenzamide (C3) C₁₉H₁₈N₃O₃* ~352.37* Hypothesized improved solubility due to para-methoxy group; structural bioisostere of quinolinones.
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Benzyl carboxamide (C3); hydroxy (C2) C₁₉H₁₈N₃O₃ 336.37 Exhibits analgesic activity comparable to 4-hydroxyquinolin-2-ones; bioisosteric equivalence noted.
N-{4-[(9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}benzamide Benzamide (C2 via methoxy linker) C₂₃H₁₉N₃O₃ 385.42 Structural isomer with methoxy linker at C2; reduced steric hindrance may enhance binding.
N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide 2-Ethoxybenzamide (C3) C₁₉H₁₉N₃O₃ 361.38 Ortho-ethoxy group introduces steric hindrance; electronic effects differ from para-substituted analogs.

Key Structural and Functional Insights:

Substituent Position and Bioactivity: The para-methoxy group in the target compound likely enhances solubility and electronic stability compared to ortho-substituted analogs (e.g., 2-ethoxybenzamide in ), which may sterically hinder receptor interactions. Benzyl carboxamides (e.g., ) exhibit bioisosterism with quinolinones, suggesting shared mechanisms of action despite differing core structures.

Biological Activity Trends: All N-benzyl derivatives in demonstrated uniform analgesic efficacy in the "acetic acid writhing" model, contrasting with substituent-dependent activity in quinolinone analogs. This highlights the pyrido-pyrimidine core’s tolerance to diverse substituents without loss of activity.

Synthetic and Analytical Methods :

  • Common characterization techniques include ¹H NMR, IR, and mass spectrometry (e.g., ). X-ray crystallography via SHELX software (widely used for small-molecule refinement ) is critical for confirming substituent orientation in complex analogs.

Biological Activity

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyrido[1,2-a]pyrimidine core with specific substitutions that enhance its biological profile. The presence of the methoxy group and the dimethyl substituents play critical roles in modulating its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Pyrido[1,2-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the methoxy and amide groups is performed via nucleophilic substitution methods.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Preliminary studies suggest that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound NameActivityReference
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamideAntimicrobial
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-y}-2-(phenoxy)acetamideAnti-inflammatory

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors in microbial cells.
  • Disruption of Cellular Processes : Interfering with DNA replication or protein synthesis in target organisms.

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit minimum inhibitory concentrations (MICs) that suggest potent antimicrobial activity. For example:

  • Compounds tested against Escherichia coli and Staphylococcus aureus showed MIC values indicating effective inhibition at low concentrations.

Toxicity Assessments

Toxicological evaluations are crucial for determining the safety profile of these compounds. In studies involving hemolytic assays:

  • Most potent derivatives were found to be non-toxic at concentrations up to 200 µmol/L, indicating a favorable safety margin for further development.

Q & A

Q. Advanced Methodology :

  • X-ray Crystallography : Employ SHELXL for refinement of high-resolution single-crystal data. For example, resolve methyl group positioning at C-2 and C-9 using Hirshfeld surface analysis .
  • Multinuclear NMR : Assign signals via 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC to confirm methoxybenzamide attachment and pyridopyrimidine substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric fragments, particularly for verifying the intact pyrido[1,2-a]pyrimidine core .

What in vitro assays are suitable for preliminary screening of its biological activity?

Q. Basic Methodology :

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF7, HeLa) with IC50_{50} determination over 72-hour exposure. Compare against reference compounds like doxorubicin .
  • Antimicrobial Testing : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Screen for COX-1/COX-2 inhibition using fluorometric kits, with celecoxib as a positive control .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Q. Advanced Methodology :

  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, halogenation) and evaluate effects on potency. For example, replace the naphthalen-2-yloxy group with phenoxy to assess π-stacking interactions .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against targets like HIV-1 integrase or COX-2. Validate predictions with free-energy perturbation (FEP) calculations .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (e.g., keto oxygen at C-4) and hydrophobic features .

What strategies are effective for resolving crystallographic disorders in its pyrido[1,2-a]pyrimidine core?

Q. Advanced Methodology :

  • Twinning Analysis : Use SHELXD to deconvolute overlapping electron density in cases of pseudo-merohedral twinning .
  • Dynamic Disorder Modeling : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for methyl group rotational flexibility .
  • High-Pressure Crystallization : Grow crystals under controlled pressure to stabilize specific conformations .

How can the mechanism of enzyme inhibition be elucidated at the molecular level?

Q. Advanced Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry for targets like HIV integrase .
  • Site-Directed Mutagenesis : Engineer mutations (e.g., Mg2+^{2+}-binding residues) to validate chelation-dependent inhibition mechanisms .
  • Molecular Dynamics Simulations : Simulate ligand-protein interactions (AMBER/NAMD) over 100 ns to assess stability of the Mg2+^{2+}-chelated complex .

How do pH and temperature affect the compound’s stability in aqueous solutions?

Q. Methodology :

  • Stability Studies : Use HPLC to monitor degradation under accelerated conditions (e.g., 40°C, 75% RH for 4 weeks). Identify hydrolytic products (e.g., cleavage of the acetamide bond) .
  • Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature data .
  • pH-Rate Profiling : Conduct experiments across pH 1–10 to identify degradation hotspots (e.g., acid-catalyzed ring-opening) .

What analytical methods validate purity and identity in batch-to-batch consistency?

Q. Methodology :

  • HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid/acetonitrile gradient. Monitor λ = 254 nm for UV-active pyridopyrimidine .
  • Elemental Analysis (EA) : Confirm %C, %H, %N within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates high purity) .

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